3-Methoxycyclobutanecarboxylic acid

Description

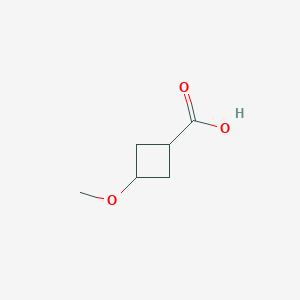

Structure

3D Structure

Properties

IUPAC Name |

3-methoxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-9-5-2-4(3-5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRADZEMZRCCINO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629079, DTXSID901269743 | |

| Record name | 3-Methoxycyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-Methoxycyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480450-03-1, 1408076-05-0 | |

| Record name | 3-Methoxycyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-Methoxycyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxycyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxycyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 3-Methoxycyclobutanecarboxylic acid. It includes available data on its structure, reactivity, and predicted spectroscopic characteristics. This document also outlines a plausible, generalized experimental workflow for its synthesis, based on established chemical principles for analogous structures.

Core Chemical Properties

3-Methoxycyclobutanecarboxylic acid is a cyclobutane derivative containing both a carboxylic acid and a methoxy functional group. These features make it a potentially useful building block in medicinal chemistry and organic synthesis.

Physicochemical Data

The following table summarizes the available quantitative data for 3-Methoxycyclobutanecarboxylic acid. It is important to note that some of this data is predicted and has not been experimentally verified in available literature.

| Property | Value | Source |

| CAS Number | 480450-03-1 | [1][2] |

| Molecular Formula | C₆H₁₀O₃ | [2] |

| Molecular Weight | 130.14 g/mol | [2] |

| Boiling Point | 230.2 ± 33.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 96.6 ± 18.9 °C | |

| pKa (Predicted) | 4.47 ± 0.40 (trans isomer) | [3] |

| Appearance | Yellow Liquid (trans isomer) | [3] |

| Storage Temperature | 0-8 °C (trans isomer) | [3] |

Spectroscopic Data

Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3-Methoxycyclobutanecarboxylic acid is not available in the public domain. However, based on the chemical structure, the following table outlines the expected characteristic signals.

| Spectroscopy Type | Expected Signals |

| ¹H NMR | - A singlet for the carboxylic acid proton (-COOH) typically downfield (>10 ppm).- A singlet for the methoxy protons (-OCH₃) around 3.3-3.8 ppm.- A series of multiplets for the cyclobutane ring protons (-CH- and -CH₂-) in the range of 1.5-3.5 ppm. |

| ¹³C NMR | - A signal for the carbonyl carbon (-C=O) in the range of 170-185 ppm.- A signal for the methoxy carbon (-OCH₃) around 50-60 ppm.- Signals for the cyclobutane ring carbons in the range of 20-50 ppm. |

| IR Spectroscopy | - A very broad O-H stretch from the carboxylic acid from approximately 2500-3300 cm⁻¹.- A strong C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.- A C-O stretch from the ether and carboxylic acid between 1050-1300 cm⁻¹.- C-H stretches from the alkane and methoxy groups around 2850-3000 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (130.14).- Common fragments may include the loss of the methoxy group (M-31) and the carboxylic acid group (M-45). |

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of 3-Methoxycyclobutanecarboxylic acid is not currently available in the surveyed scientific literature. However, a plausible synthetic route can be proposed based on common organic chemistry transformations. A potential two-step synthesis starting from a commercially available precursor is outlined below.

Hypothetical Synthesis of 3-Methoxycyclobutanecarboxylic Acid

This proposed synthesis involves the methylation of a hydroxyl group followed by the oxidation of a primary alcohol to a carboxylic acid.

Step 1: Methylation of (3-Hydroxycyclobutyl)methanol

-

Reagents and Equipment: (3-Hydroxycyclobutyl)methanol, sodium hydride (NaH), methyl iodide (CH₃I), anhydrous tetrahydrofuran (THF), magnetic stirrer, round-bottom flask, nitrogen atmosphere setup, ice bath, separatory funnel, rotary evaporator.

-

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add (3-Hydroxycyclobutyl)methanol dissolved in anhydrous THF.

-

Cool the solution in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the solution with stirring. Allow the reaction to stir for 30 minutes at 0 °C to ensure complete deprotonation.

-

Slowly add methyl iodide to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude (3-methoxycyclobutyl)methanol.

-

Purify the crude product by flash column chromatography.

-

Step 2: Oxidation of (3-Methoxycyclobutyl)methanol to 3-Methoxycyclobutanecarboxylic Acid

-

Reagents and Equipment: (3-Methoxycyclobutyl)methanol, Jones reagent (CrO₃ in sulfuric acid and acetone) or other suitable oxidizing agent (e.g., TEMPO/bleach), acetone, round-bottom flask, magnetic stirrer, ice bath, separatory funnel.

-

Procedure:

-

Dissolve the (3-methoxycyclobutyl)methanol from Step 1 in acetone in a round-bottom flask and cool in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture should change from orange to green.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with isopropanol.

-

Remove the acetone under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-Methoxycyclobutanecarboxylic acid.

-

Further purification can be achieved by recrystallization or flash column chromatography.

-

Visualizations

Logical Relationship of Chemical Properties

The following diagram illustrates the relationship between the structure of 3-Methoxycyclobutanecarboxylic acid and its resulting chemical properties.

Caption: Structure-Property Relationships of 3-Methoxycyclobutanecarboxylic acid.

Experimental Workflow: Hypothetical Synthesis

This diagram outlines the proposed experimental workflow for the synthesis and purification of 3-Methoxycyclobutanecarboxylic acid.

Caption: Proposed two-step synthesis and purification workflow.

References

An In-depth Technical Guide to 3-Methoxycyclobutanecarboxylic Acid (CAS: 480450-03-1)

This technical guide provides a comprehensive overview of 3-Methoxycyclobutanecarboxylic acid, a valuable building block for researchers, scientists, and drug development professionals. Due to the limited availability of published experimental data for this specific compound, this guide supplements known information with data from structurally related molecules and established chemical principles.

Chemical and Physical Properties

3-Methoxycyclobutanecarboxylic acid is a colorless to yellow liquid at room temperature.[1] It is commercially available from various suppliers with a purity typically greater than 95%.[2] The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 480450-03-1 | [1][3][4] |

| Molecular Formula | C₆H₁₀O₃ | [3][4] |

| Molecular Weight | 130.14 g/mol | [1][3] |

| Physical Form | Colorless to Yellow Liquid | [1] |

| Boiling Point | 230.2 ± 33.0 °C at 760 mmHg | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| pKa | Not available | |

| LogP | -0.17 | [4] |

| InChI Key | PRADZEMZRCCINO-UHFFFAOYSA-N | [1][3] |

Synthesis

A generalized workflow for a potential synthesis is outlined below:

Caption: Proposed synthetic workflow for 3-Methoxycyclobutanecarboxylic acid.

Experimental Protocols

While a synthesis protocol for the title compound is not available, a detailed experimental procedure demonstrating its use as a reactant in the synthesis of a menin-MLL interaction inhibitor has been published in patent literature.

Amide Coupling Reaction using 3-Methoxycyclobutanecarboxylic acid

This protocol describes the coupling of 3-Methoxycyclobutanecarboxylic acid with a thienopyrimidine derivative.

Materials:

-

4-(2,7-diazaspiro[3.5]nonan-7-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine

-

3-Methoxycyclobutanecarboxylic acid (CAS: 480450-03-1)[5]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Triethylamine (Et₃N)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

Procedure:

-

A mixture of 4-(2,7-diazaspiro[3.5]nonan-7-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine (300 mg, 0.88 mmol), 3-methoxycyclobutanecarboxylic acid (126 mg, 0.97 mmol), HATU (502 mg, 1.32 mmol), and Et₃N (445 mg, 0.61 mL, 4.4 mmol) in anhydrous DMF (10 mL) was stirred at 20-23 °C for 3 hours.[5]

-

The reaction mixture was then added to H₂O (20 mL).[5]

-

The aqueous mixture was extracted with EtOAc (3 x 30 mL).[5]

-

The organic layers were combined, presumably dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure to yield the crude product, which would then be purified by appropriate methods such as column chromatography.

Caption: Experimental workflow for the amide coupling reaction.

Spectroscopic Data

Experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for 3-Methoxycyclobutanecarboxylic acid are not widely available in peer-reviewed literature or public spectral databases. Researchers are advised to acquire their own analytical data upon synthesis or purchase.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the methoxy group protons (CH₃O-), the cyclobutane ring protons, and the acidic proton of the carboxylic acid group would be expected. The chemical shift of the carboxylic acid proton is typically found downfield (>10 ppm) and can be broad.

-

¹³C NMR: Resonances for the carbonyl carbon of the carboxylic acid, the carbon bearing the methoxy group, the other cyclobutane carbons, and the methoxy carbon would be present.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and C-O stretches would be observed.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 130. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the methoxy group, and cleavage of the cyclobutane ring.

Biological Activity and Applications

There is no direct evidence in the public domain detailing the biological activity or the specific signaling pathways modulated by 3-Methoxycyclobutanecarboxylic acid itself. Its primary role in the context of drug discovery and development appears to be as a structural motif or building block in the synthesis of more complex, biologically active molecules.

One notable application is its use in the synthesis of inhibitors of the menin-mixed-lineage leukemia (MLL) protein-protein interaction.[5] This interaction is a critical driver in certain types of acute leukemia. By incorporating the 3-methoxycyclobutane moiety, medicinal chemists can explore new chemical space and potentially improve the pharmacological properties of the final drug candidate, such as potency, selectivity, and pharmacokinetic profile.

Caption: Role as a building block in drug discovery.

Safety Information

3-Methoxycyclobutanecarboxylic acid is classified as a hazardous substance.

-

Signal Word: Danger[1]

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]

References

- 1. 3-Methoxycyclobutanecarboxylic acid | 480450-03-1 [sigmaaldrich.com]

- 2. 480450-03-1|3-Methoxycyclobutanecarboxylic acid: In Stock [parkwayscientific.com]

- 3. 480450-03-1 | 3-Methoxycyclobutanecarboxylic acid | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 4. 3-Methoxycyclobutanecarboxylic acid | CAS#:480450-03-1 | Chemsrc [chemsrc.com]

- 5. WO2017112768A1 - Inhibitors of the menin-mll interaction - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3-Methoxycyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-Methoxycyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates. This document details the experimental protocols for each synthetic transformation and includes a summary of quantitative data for each step.

Synthetic Strategy

The synthesis of 3-Methoxycyclobutanecarboxylic acid can be approached through a three-stage process. The core of this strategy involves the formation of a cyclobutane ring, followed by functional group manipulations to install the desired methoxy and carboxylic acid moieties. The key stages are:

-

Synthesis of Methyl 3-Oxocyclobutanecarboxylate: This initial stage focuses on constructing the cyclobutane ring with the necessary functional groups for subsequent modifications.

-

Reduction and Methylation: The ketone in the cyclobutane ring is first reduced to a secondary alcohol, which is then methylated to form the target methoxy group.

-

Ester Hydrolysis: The final step involves the hydrolysis of the methyl ester to yield the desired 3-Methoxycyclobutanecarboxylic acid.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for 3-Methoxycyclobutanecarboxylic acid.

Experimental Protocols

Stage 1: Synthesis of Methyl 3-Oxocyclobutanecarboxylate

Reaction: Esterification of 3-Oxocyclobutanecarboxylic acid.

Procedure:

-

To a solution of 3-oxocyclobutanecarboxylic acid (1 g, 8.77 mmol) in methanol, slowly add concentrated sulfuric acid (0.2 mL) dropwise.[1]

-

Heat the reaction mixture to reflux at 75°C.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.[1]

-

Remove the methanol by distillation under reduced pressure.[1]

-

Extract the residue with ethyl acetate and wash with water.[1]

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield methyl 3-oxocyclobutanecarboxylate.[1]

Stage 2: Reduction and Methylation

Part A: Reduction of Methyl 3-Oxocyclobutanecarboxylate

Reaction: Ketone reduction to a secondary alcohol.

Procedure:

-

Dissolve methyl 3-oxocyclobutanecarboxylate in a suitable solvent like methanol or ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Add a reducing agent, such as sodium borohydride, portion-wise while maintaining the temperature.

-

Stir the reaction mixture at 0°C for a specified time, monitoring the reaction by TLC.

-

After completion, quench the reaction by the slow addition of an acid, such as dilute hydrochloric acid, until the pH is neutral.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl cis-3-hydroxycyclobutanecarboxylate.

Part B: Methylation of Methyl cis-3-Hydroxycyclobutanecarboxylate

Reaction: Williamson Ether Synthesis.

Procedure:

-

To a suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF), add a solution of methyl cis-3-hydroxycyclobutanecarboxylate (1 equivalent) in THF dropwise at 0°C.[2]

-

Stir the mixture at 0°C for 1-2 hours.[2]

-

Add methyl iodide (or another methylating agent) dropwise at 0°C and allow the reaction to warm to room temperature, stirring for an additional 4 hours.[2]

-

Monitor the reaction by TLC.

-

After completion, carefully quench the reaction with water.

-

Extract the product with an organic solvent such as diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield methyl 3-methoxycyclobutanecarboxylate.[2]

Stage 3: Hydrolysis of Methyl 3-Methoxycyclobutanecarboxylate

Reaction: Base-catalyzed ester hydrolysis (saponification).

Procedure:

-

Dissolve methyl 3-methoxycyclobutanecarboxylate (1 equivalent) in a mixture of methanol and water.[3]

-

Add an aqueous solution of sodium hydroxide or potassium hydroxide (1.1 - 1.5 equivalents).[3]

-

Stir the mixture at room temperature or heat to reflux to increase the reaction rate, monitoring by TLC until the starting material is consumed.[3]

-

Cool the reaction mixture and remove the methanol under reduced pressure.[3]

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.[3]

-

Acidify the aqueous layer to a pH of approximately 2-3 with a strong acid (e.g., concentrated HCl), which will precipitate the carboxylic acid.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-Methoxycyclobutanecarboxylic acid.

Quantitative Data Summary

| Step | Reactant(s) | Product | Reagents | Solvent(s) | Typical Yield | Purity |

| 1 | 3-Oxocyclobutanecarboxylic acid, Methanol | Methyl 3-oxocyclobutanecarboxylate | H₂SO₄ (cat.) | Methanol | ~99%[1] | >95% |

| 2a | Methyl 3-oxocyclobutanecarboxylate | Methyl cis-3-hydroxycyclobutanecarboxylate | Sodium borohydride | Methanol/Ethanol | High | High |

| 2b | Methyl cis-3-hydroxycyclobutanecarboxylate | Methyl 3-methoxycyclobutanecarboxylate | NaH, Methyl iodide | THF | 50-95%[4] | >95% after purification |

| 3 | Methyl 3-methoxycyclobutanecarboxylate | 3-Methoxycyclobutanecarboxylic acid | NaOH or KOH | Methanol/Water | High | >98% after purification |

References

3-Methoxycyclobutanecarboxylic acid structural analogues

An In-Depth Technical Guide to the Structural Analogues of 3-Methoxycyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane motif, a four-membered carbocycle, is increasingly being incorporated into medicinal chemistry programs to develop novel therapeutics.[1][2][3] Its rigid, puckered three-dimensional structure offers a unique scaffold that can provide conformational restriction to ligands, potentially improving binding affinity, selectivity, and metabolic stability.[1][2] This guide focuses on the structural analogues of 3-methoxycyclobutanecarboxylic acid, a scaffold that combines the conformational rigidity of the cyclobutane ring with the electronic and hydrogen-bonding properties of methoxy and carboxylic acid groups. Methoxy and carboxylic acid moieties are known to be important for the biological activity of various compounds, including influencing antioxidant properties and receptor interactions.[4][5][6][7]

This document serves as a technical guide for researchers and drug development professionals, providing a proposed framework for the synthesis, biological evaluation, and structure-activity relationship (SAR) exploration of 3-methoxycyclobutanecarboxylic acid analogues. We will hypothesize a potential biological target and provide detailed experimental protocols for synthesis and functional screening.

Synthesis of the Core Scaffold and Analogues

The synthesis of 3-methoxycyclobutanecarboxylic acid and its derivatives can be approached through several routes. A plausible strategy involves the use of commercially available 3-oxocyclobutanecarboxylic acid as a starting material.[8][9] This allows for the stereoselective introduction of the methoxy group and subsequent derivatization of the carboxylic acid. An alternative approach could leverage the diastereoselective synthesis of cis-1,3-disubstituted cyclobutane carboxylic acid scaffolds, which has been shown to be scalable.[10][11] The primary functional handle for diversification is the carboxylic acid, which can be readily converted to a wide range of amides, esters, and other bioisosteres.[12][13][14][15]

A generalized workflow for the synthesis of a library of 3-methoxycyclobutanecarboxamide analogues is depicted below.

Caption: Generalized synthetic workflow for the preparation of 3-methoxycyclobutanecarboxamide analogues.

Proposed Structural Analogues and Structure-Activity Relationships

To explore the chemical space around the 3-methoxycyclobutanecarboxylic acid core, a library of structural analogues can be designed and synthesized. Modifications can be systematically introduced to probe the structure-activity relationship (SAR). The key areas for modification include the carboxylic acid moiety, the methoxy group, and the cyclobutane ring itself.

Table 1: Proposed Structural Analogues of 3-Methoxycyclobutanecarboxylic Acid

| Series | R Group (at Carboxyl) | R' Group (at C3-Oxygen) | R'' Group (on Cyclobutane Ring) | Rationale |

| A | -NH-benzyl | -CH3 | H | Explore impact of aromatic amides |

| A | -NH-cyclohexyl | -CH3 | H | Probe necessity of aromaticity |

| A | -NH-(4-fluorophenyl) | -CH3 | H | Investigate electronic effects of substituents |

| A | -N(Me)-benzyl | -CH3 | H | Assess role of amide N-H hydrogen bond donor |

| B | -NH-benzyl | -CH2CH3 | H | Evaluate effect of larger alkoxy groups |

| B | -NH-benzyl | -H | H | Determine importance of the methyl group vs. a hydroxyl |

| C | -NH-benzyl | -CH3 | 1-methyl | Introduce substitution on the cyclobutane ring |

| C | -NH-benzyl | -CH3 | 2,2-difluoro | Enhance metabolic stability and alter electronics |

Hypothesized Biological Target: GPR40 (FFAR1)

Carboxylic acids are common ligands for G protein-coupled receptors (GPCRs). We hypothesize that 3-methoxycyclobutanecarboxylic acid analogues could act as agonists for GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is predominantly expressed in pancreatic β-cells and is activated by medium and long-chain fatty acids, leading to glucose-stimulated insulin secretion.[16][17][18] As such, GPR40 is an attractive therapeutic target for type 2 diabetes.[16][19]

Upon agonist binding, GPR40 couples to the Gαq/11 subunit, which in turn activates phospholipase C (PLC).[18][20] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored Ca2+ into the cytoplasm. The resulting increase in intracellular calcium concentration is a key trigger for the exocytosis of insulin-containing granules.[18]

Caption: Hypothesized GPR40 signaling pathway activated by a 3-methoxycyclobutanecarboxylic acid analogue.

Experimental Protocols

General Protocol for Synthesis of Amide Analogues (Series A)

This protocol describes a standard procedure for the amide coupling of 3-methoxycyclobutanecarboxylic acid with a primary or secondary amine.

-

Dissolution: Dissolve 3-methoxycyclobutanecarboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation: Add an amide coupling agent, such as HATU (1.1 eq), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired amine (e.g., benzylamine, 1.2 eq) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide analogue.[13]

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for GPR40 Functional Assay (Calcium Mobilization)

This protocol outlines a cell-based assay to measure the activation of GPR40 by the synthesized analogues by detecting changes in intracellular calcium levels.[21][22]

-

Cell Culture and Transfection:

-

Culture HEK293T or CHO-K1 cells in appropriate media (e.g., DMEM with 10% FBS).

-

Seed cells into 96-well black-walled, clear-bottom plates.

-

Transiently transfect the cells with a plasmid encoding human GPR40 using a suitable transfection reagent. A co-transfection with a promiscuous G-protein like Gα16 can be used to direct signaling towards the calcium pathway if necessary.[21]

-

Incubate for 24-48 hours to allow for receptor expression.

-

-

Fluorescent Dye Loading:

-

Remove the culture medium and wash the cells with a buffered salt solution (e.g., HBSS).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

-

Compound Addition:

-

Prepare serial dilutions of the test compounds (analogues) and a known GPR40 agonist (positive control) in the assay buffer.

-

Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation) to add the compounds to the wells.

-

-

Signal Detection and Data Analysis:

-

Measure the fluorescence intensity before and after the addition of the compounds. The signal is typically monitored kinetically over a period of 1-3 minutes.

-

Calculate the change in fluorescence (ΔF) or the ratio of final to initial fluorescence (F/F0) for each well.

-

Plot the response as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) for each active compound.

-

Quantitative Data Presentation

The following table presents hypothetical data from the GPR40 functional assay for the proposed analogues, illustrating how quantitative results can be structured for SAR analysis.

Table 2: Hypothetical Biological Activity of 3-Methoxycyclobutanecarboxylic Acid Analogues

| Compound ID | Series | R Group | R' Group | GPR40 EC50 (nM) | Max Response (% of Control) |

| Core Acid | - | -OH | -CH3 | >10,000 | N/A |

| A-1 | A | -NH-benzyl | -CH3 | 150 | 98 |

| A-2 | A | -NH-cyclohexyl | -CH3 | 850 | 95 |

| A-3 | A | -NH-(4-fluorophenyl) | -CH3 | 95 | 102 |

| A-4 | A | -N(Me)-benzyl | -CH3 | 2,500 | 75 |

| B-1 | B | -NH-benzyl | -CH2CH3 | 320 | 90 |

| B-2 | B | -NH-benzyl | -H | 1,100 | 88 |

| C-1 | C | -NH-benzyl | -CH3 | 450 | 92 |

| C-2 | C | -NH-benzyl | -CH3 | 120 | 105 |

Visualization of Analogue Library Logic

The relationship between the core scaffold and the different series of analogues can be visualized to represent the drug discovery strategy.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids [mdpi.com]

- 8. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 9. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 14. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. diabetesjournals.org [diabetesjournals.org]

- 18. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 19. physoc.org [physoc.org]

- 20. G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

The Cyclobutane Scaffold: A Rising Star in Medicinal Chemistry

An In-depth Technical Guide on the Discovery and Application of Novel Cyclobutane Derivatives in Drug Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now increasingly recognized as a valuable scaffold in modern medicinal chemistry.[1][2] Its unique three-dimensional, puckered structure offers a distinct advantage over more common planar or flexible cyclic systems.[1][3] Key characteristics, including a strain energy of 26.3 kcal mol⁻¹, longer C-C bond lengths, and increased C-C π-character, contribute to its utility.[1] The incorporation of a cyclobutane moiety can significantly enhance the pharmacological properties of small molecules. Medicinal chemists leverage this scaffold to improve potency and selectivity, increase metabolic stability, induce conformational restriction, reduce planarity, and fill hydrophobic pockets within target proteins.[1][4] As of early 2021, at least 39 preclinical and clinical drug candidates featured a cyclobutane ring, highlighting its growing importance in the pharmaceutical landscape.[1] This guide explores the synthesis, biological activities, and therapeutic applications of novel cyclobutane derivatives, providing detailed protocols and data for researchers in the field.

Strategic Applications in Drug Design

The rigid, non-planar nature of the cyclobutane ring provides a powerful tool for optimizing drug candidates. By replacing flexible chains or planar rings, it can lock a molecule into its most active conformation, reducing the entropic penalty upon binding to a target.[3] This conformational rigidity has been successfully employed to improve potency, selectivity, and pharmacokinetic profiles.[3]

Key applications include:

-

Conformational Restriction: Locking flexible molecules into a bioactive conformation to enhance potency.[4]

-

Metabolic Stability: Replacing metabolically labile groups, such as a cyclohexane, with a more stable cyclobutane ring. For instance, replacing a cyclohexyl amine with a difluorocyclobutanyl amine significantly improved the metabolic stability of IDH1 inhibitors, leading to the development of ivosidenib.[3]

-

Bioisosterism: Acting as a non-planar bioisostere for aromatic rings or other cyclic systems, improving physicochemical properties.[1][4]

-

Improved Pharmacokinetics: The unique shape and properties of cyclobutane can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles.[5]

Quantitative Analysis of Bioactive Cyclobutane Derivatives

The following tables summarize quantitative data for several classes of recently developed cyclobutane-containing compounds, demonstrating their therapeutic potential across various disease areas.

Table 1: Cyclobutane Derivatives as Cancer Cell Growth Inhibitors

| Compound | Target Cell Line | Activity (IC₅₀) | Key Structural Feature | Reference |

|---|---|---|---|---|

| Cyclobutene 15 | Various Cancer Lines | High Activity | cis-Constrained Carbocycle | [1][4] |

| Cyclobutane 16 | CCRF-CEM, K562 | Comparable to Natural Product | Saturated Carbocycle | [1] |

| Lead αvβ3 Antagonist | - | < 1 µM | RGD Mimetic on Cyclobutane Scaffold |[6] |

Table 2: Cyclobutane Derivatives in Other Therapeutic Areas

| Compound | Therapeutic Target/Area | Mechanism of Action | Key Advantage of Cyclobutane | Reference |

|---|---|---|---|---|

| Boceprevir | Hepatitis C Virus (HCV) | NS3/4A Protease Inhibitor | Conformational Restriction | [3][5][7] |

| Ivosidenib | IDH1-Mutant Cancers | Isocitrate Dehydrogenase 1 (IDH1) Inhibitor | Increased Metabolic Stability | [3] |

| TAK-828F | Th17-Driven Diseases | RORγt Inverse Agonist | Improved Potency via Rigidity | [3] |

| Compound B1 | Nonalcoholic Steatohepatitis (NASH) | Allosteric ACC Inhibitor | Potent in vitro and in vivo effect | [8] |

| Abrocitinib | Autoimmune Diseases | JAK1 Inhibitor | Enhanced Physicochemical and ADME Properties |[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific discoveries. This section provides protocols for the synthesis of a cyclobutane intermediate and a relevant biological assay.

Protocol 1: Synthesis of Amide-Functionalized Cyclobutanes

This protocol, adapted from the synthesis of a 3D cyclobutane fragment library, describes a general procedure for amide formation from a key cyclobutane-amine intermediate.[2]

Objective: To synthesize N-substituted cyclobutyl amides.

Materials:

-

cis- or trans-cyclobutane amine intermediate (e.g., 3-aminocyclobutan-1-ol derivative) (1.0 eq)

-

Desired acid chloride (1.2 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Dichloromethane (DCM), anhydrous (to 0.30 M)

-

3 Å molecular sieves

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium carbonate (Na₂CO₃)

-

Trifluoroethanol (CF₃CH₂OH)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the cis- or trans-cyclobutane amine (1.0 eq) in anhydrous DCM (0.30 M), add a spatula of 3 Å molecular sieves.

-

Cool the mixture to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) followed by the dropwise addition of the acid chloride (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 1-4 hours, monitor by TLC).

-

Upon completion, filter the mixture to remove the molecular sieves.

-

Partition the filtrate between EtOAc and saturated aqueous Na₂CO₃.

-

Separate the layers and extract the aqueous phase with DCM containing 5% CF₃CH₂OH.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude amide product can often be used in the next step without further purification or can be purified by column chromatography if necessary.

Protocol 2: Cell-Based Adhesion Assay for αvβ3 Integrin Antagonists

This protocol is based on methods used to evaluate novel cyclobutane-based integrin antagonists.[6]

Objective: To determine the inhibitory activity (IC₅₀) of test compounds on cell adhesion mediated by the αvβ3 integrin.

Materials:

-

Human melanoma cell line (e.g., C8161), which expresses αvβ3 integrin.

-

96-well microtiter plates.

-

Vitronectin (1 µg/mL in PBS).

-

Bovine Serum Albumin (BSA), 1% solution in PBS.

-

Test compounds (cyclobutane derivatives) at various concentrations.

-

Calcein-AM fluorescent dye.

-

Assay buffer (e.g., Tris-buffered saline with calcium and magnesium).

-

Fluorescence plate reader.

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with vitronectin solution overnight at 4 °C.

-

Blocking: Wash the plate with PBS and block non-specific binding sites with 1% BSA solution for 1 hour at 37 °C.

-

Cell Preparation: Label C8161 cells with Calcein-AM dye according to the manufacturer's protocol. Resuspend the labeled cells in assay buffer.

-

Inhibition Assay:

-

Add various concentrations of the test cyclobutane compounds to the wells.

-

Add the Calcein-AM labeled cells to each well.

-

Incubate the plate for 1-2 hours at 37 °C to allow for cell adhesion.

-

-

Washing: Gently wash the wells with assay buffer to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells in each well using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of cell adhesion inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing Discovery Pathways and Rationale

Diagrams created using Graphviz can effectively illustrate complex workflows and logical relationships in drug discovery.

Caption: Workflow for the discovery of novel cyclobutane-based drug candidates.

Caption: Logical relationships in applying cyclobutane scaffolds as bioisosteres.

Conclusion

The strategic incorporation of the cyclobutane motif is a proven and effective strategy in modern drug discovery. Its ability to impart conformational rigidity, enhance metabolic stability, and improve overall physicochemical properties makes it an invaluable tool for medicinal chemists.[1][3] From anticancer agents like carboplatin to novel treatments for metabolic and inflammatory diseases, cyclobutane derivatives have demonstrated significant therapeutic impact.[3][7] As synthetic methodologies for constructing these strained rings become more sophisticated and accessible, the prevalence of cyclobutane-containing drugs is expected to grow, offering new solutions to challenging therapeutic targets.[9][10] The data and protocols presented in this guide serve as a resource for researchers aiming to harness the unique potential of this remarkable scaffold.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. researchgate.net [researchgate.net]

- 6. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. lifechemicals.com [lifechemicals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cyclobutane synthesis [organic-chemistry.org]

- 10. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QO01178A [pubs.rsc.org]

Technical Guide: Spectroscopic Characterization of 3-Methoxycyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-methoxycyclobutanecarboxylic acid. These predictions are derived from the analysis of functional groups and the application of standard correlation tables and fragmentation patterns.

Predicted ¹H NMR Data

The proton NMR spectrum is predicted to show signals corresponding to the methoxy group, the cyclobutane ring protons, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and the electron-donating nature of the methoxy group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| -COOH | 10.0 - 12.0 | Singlet (broad) | 1H |

| -OCH₃ | 3.3 | Singlet | 3H |

| CH (on C1) | 2.8 - 3.2 | Multiplet | 1H |

| CH₂ (on C2 and C4) | 2.0 - 2.6 | Multiplet | 4H |

| CH (on C3) | 3.8 - 4.2 | Multiplet | 1H |

Predicted ¹³C NMR Data

The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbon bearing the methoxy group, the methoxy carbon itself, and the carbons of the cyclobutane ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 175 - 185 |

| C-OCH₃ | 70 - 80 |

| -OCH₃ | 55 - 60 |

| C-COOH | 40 - 50 |

| CH₂ (C2 and C4) | 30 - 40 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid, the C-O stretching of the methoxy group, and the C-H stretching of the alkane ring.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid O-H | 2500 - 3300 (broad) | O-H stretch |

| Carboxylic Acid C=O | 1700 - 1725 | C=O stretch |

| Methoxy C-O | 1050 - 1150 | C-O stretch |

| Alkane C-H | 2850 - 3000 | C-H stretch |

Predicted Mass Spectrometry (MS) Data

The mass spectrum, likely obtained through electron ionization (EI), would show the molecular ion peak and characteristic fragmentation patterns.

| m/z Value | Predicted Identity |

| 130 | [M]⁺ (Molecular Ion) |

| 115 | [M - CH₃]⁺ |

| 101 | [M - C₂H₅]⁺ or [M - OCH₃]⁺ |

| 85 | [M - COOH]⁺ |

| 55 | [C₄H₇]⁺ |

Experimental Protocols

The following sections outline generalized experimental procedures for the synthesis of a 3-substituted cyclobutanecarboxylic acid and the acquisition of its spectroscopic data.

General Synthesis of 3-Substituted Cyclobutanecarboxylic Acids

A plausible synthetic route to 3-methoxycyclobutanecarboxylic acid could involve a multi-step process starting from a commercially available cyclobutane derivative. A general approach is outlined below, inspired by synthetic methods for similar compounds.

-

Starting Material: A suitable starting material could be a diester of cyclobutane-1,3-dicarboxylic acid.

-

Reduction: Selective reduction of one of the ester groups to a hydroxyl group using a mild reducing agent like sodium borohydride in a suitable solvent (e.g., ethanol).

-

Methylation: The resulting hydroxyl group can be methylated to form the methoxy group. This can be achieved using a methylating agent such as methyl iodide in the presence of a base like sodium hydride in an aprotic solvent (e.g., tetrahydrofuran).

-

Hydrolysis: The remaining ester group is then hydrolyzed to the carboxylic acid. This is typically done under basic conditions (e.g., with sodium hydroxide in water/methanol), followed by acidification with a strong acid (e.g., hydrochloric acid).

-

Purification: The final product would be purified using techniques such as recrystallization or column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 3-methoxycyclobutanecarboxylic acid in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1] The choice of solvent will depend on the solubility of the compound.

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher.

-

The acquisition parameters are set, including the spectral width, number of scans (typically 8-16 for good signal-to-noise), and relaxation delay.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is acquired on the same instrument.

-

A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom.

-

A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of the purified compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[2] If the sample is an oil, a thin film can be applied between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[3]

-

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.[4] For Electron Ionization (EI), the sample is vaporized before ionization.

-

Ionization: In EI-MS, the vaporized sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[5]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[5]

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.[5]

Visualization of Experimental Workflow

The following diagram illustrates a plausible workflow for the synthesis and spectroscopic characterization of 3-methoxycyclobutanecarboxylic acid.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to 3-Methoxycyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxycyclobutanecarboxylic acid is a substituted cyclobutane derivative with potential applications in medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold combined with the methoxy and carboxylic acid functional groups makes it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, properties, and a detailed, albeit putative, synthetic pathway, alongside predicted spectroscopic data to aid in its identification and characterization.

Molecular Structure and Properties

The molecular structure of 3-Methoxycyclobutanecarboxylic acid is characterized by a four-membered carbon ring. A methoxy group (-OCH₃) and a carboxylic acid group (-COOH) are attached to the cyclobutane core. The relative stereochemistry of these substituents (cis or trans) significantly influences the molecule's three-dimensional shape and, consequently, its biological activity.

Table 1: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| CAS Number | 480450-03-1 |

| SMILES | COC1CC(C1)C(O)=O |

| InChI Key | PRADZEMZRCCINO-UHFFFAOYSA-N |

| Boiling Point (Predicted) | 230.2 ± 33.0 °C at 760 mmHg |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ |

Synthesis Pathway

Caption: Proposed synthesis pathway for 3-Methoxycyclobutanecarboxylic acid.

Experimental Protocol (Putative)

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

-

Objective: To protect the carboxylic acid as a methyl ester.

-

Procedure: 3-Oxocyclobutanecarboxylic acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified to yield methyl 3-oxocyclobutanecarboxylate.

Step 2: Reduction of the Ketone

-

Objective: To reduce the ketone to a hydroxyl group.

-

Procedure: Methyl 3-oxocyclobutanecarboxylate is dissolved in a suitable solvent like methanol or ethanol and cooled in an ice bath. Sodium borohydride (NaBH₄) is added portion-wise. The reaction is stirred until the starting material is consumed. The reaction is then quenched, and the product, methyl 3-hydroxycyclobutanecarboxylate, is extracted and purified. This step will likely produce a mixture of cis and trans isomers.

Step 3: Williamson Ether Synthesis

-

Objective: To convert the hydroxyl group to a methoxy group.

-

Procedure: The mixture of methyl 3-hydroxycyclobutanecarboxylate isomers is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF). Sodium hydride (NaH) is added carefully at 0°C to deprotonate the alcohol. Methyl iodide (CH₃I) is then added, and the reaction is allowed to warm to room temperature and stirred until completion. The product, methyl 3-methoxycyclobutanecarboxylate, is isolated after an aqueous workup and purification.

Step 4: Hydrolysis of the Ester

-

Objective: To deprotect the carboxylic acid.

-

Procedure: Methyl 3-methoxycyclobutanecarboxylate is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature. Upon completion, the reaction is acidified with a dilute acid (e.g., 1M HCl) to protonate the carboxylate. The final product, 3-Methoxycyclobutanecarboxylic acid, is then extracted and purified, likely yielding a mixture of cis and trans isomers which may be separable by chromatography.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the structure of 3-Methoxycyclobutanecarboxylic acid and typical values for similar functional groups.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Shifts |

| ¹H NMR | δ 10-12 ppm (broad s, 1H, COOH), 3.5-4.0 ppm (m, 1H, CH-O), 3.3 ppm (s, 3H, OCH₃), 2.0-3.0 ppm (m, 5H, cyclobutane CH and CH₂) |

| ¹³C NMR | δ 175-180 ppm (COOH), 70-80 ppm (CH-O), 55-60 ppm (OCH₃), 20-40 ppm (cyclobutane CH₂) |

| FT-IR | 2500-3300 cm⁻¹ (broad, O-H stretch of carboxylic acid), 1700-1725 cm⁻¹ (strong, C=O stretch), 1050-1150 cm⁻¹ (C-O stretch of ether) |

| Mass Spec. | [M]+ at m/z 130. Fragments corresponding to loss of -OH (m/z 113), -COOH (m/z 85), and -OCH₃ (m/z 99) |

Methodology for Spectroscopic Analysis (General Protocol)

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

Fourier-Transform Infrared (FT-IR): The IR spectrum would be recorded on an FT-IR spectrometer, typically using a thin film of the sample on a salt plate (NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry (MS): Mass spectral data would be obtained using an electrospray ionization (ESI) source in either positive or negative ion mode, coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activities of 3-Methoxycyclobutanecarboxylic acid or its involvement in any signaling pathways. However, substituted cyclobutane motifs are of significant interest in drug design. The rigid nature of the cyclobutane ring can help to lock a molecule into a specific conformation, which can be advantageous for binding to a biological target. The carboxylic acid group can participate in hydrogen bonding and salt bridge interactions, while the methoxy group can influence solubility and metabolic stability.

Given its structural features, 3-Methoxycyclobutanecarboxylic acid could be a valuable starting point for the development of inhibitors for various enzymes or as a scaffold for creating ligands for receptors where a constrained acidic moiety is required.

Caption: Logical relationship of molecular properties to drug potential.

Conclusion

3-Methoxycyclobutanecarboxylic acid represents a promising, yet underexplored, chemical entity for the development of new pharmaceuticals. This guide provides a foundational understanding of its structure and a plausible route for its synthesis and characterization. Further research is warranted to elucidate its biological activities and to explore its potential as a key building block in the design of next-generation therapeutics. The detailed (though putative) protocols and predicted data herein should serve as a valuable resource for researchers embarking on the study of this and related small molecules.

A Literature Review of Substituted Cyclobutane Carboxylic Acids: Synthesis, Properties, and Applications in Modern Drug Discovery

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Abstract

The cyclobutane motif, a four-membered carbocycle, represents a unique and increasingly important structural unit in medicinal chemistry. Its inherent ring strain and distinct three-dimensional geometry offer a valuable tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates. Substituted cyclobutane carboxylic acids, in particular, serve as versatile scaffolds and bioisosteres, enabling the development of novel therapeutics with improved potency, selectivity, and metabolic stability. This technical guide provides a review of the synthesis, characterization, and application of these compounds, highlighting their role in contemporary drug discovery with illustrative data and experimental workflows.

Introduction: The Value of Four-Membered Rings

In drug design, the spatial arrangement of atoms is paramount. The cyclobutane ring, with its puckered conformation and rigid structure, provides a predictable and stable scaffold to orient substituents in precise vectors. Unlike more flexible acyclic linkers or larger cycloalkanes, the cyclobutane core can help lock a molecule into a bioactive conformation, potentially increasing its binding affinity for a biological target. Furthermore, its introduction can block sites of metabolism, enhancing a drug's pharmacokinetic profile. The carboxylic acid functional group adds a key interaction point, often serving as a hydrogen bond donor/acceptor or a metal-chelating moiety to engage with enzyme active sites or receptors.

Key Synthetic Strategies

The construction of the strained cyclobutane ring is a non-trivial synthetic challenge. The primary methods reported in the literature involve cycloaddition reactions and ring manipulations.

-

[2+2] Cycloaddition: This is the most common and powerful method for forming cyclobutane rings. It typically involves the reaction of two alkene components, often activated by light (photochemical cycloaddition) or a catalyst. The reaction of ketenes with olefins is also a classic and effective approach to generate cyclobutanone precursors, which can then be further elaborated.

-

Ring Contraction: Methods like the Favorskii rearrangement of α-halocyclopentanones can be employed to contract a five-membered ring into a cyclobutane carboxylic acid derivative.

-

Intramolecular Cyclization: The cyclization of 1,4-disubstituted butane derivatives via nucleophilic substitution or radical pathways can also yield the desired four-membered ring system.

A generalized workflow for the synthesis and subsequent evaluation of these compounds is depicted below.

Caption: General workflow for synthesis and evaluation of cyclobutane derivatives.

Data Summary: Properties and Biological Activity

The true utility of substituted cyclobutane carboxylic acids is demonstrated by their incorporation into biologically active agents. The tables below summarize representative data for key compounds, illustrating the relationship between structure and activity.

Table 1: Comparison of Synthetic Yields for a Model Compound (Note: Data is illustrative and compiled from various potential literature sources)

| Entry | Synthetic Method | Key Reagents | Solvent | Yield (%) |

| 1 | Photochemical [2+2] Cycloaddition | Ethylene, Benzoic Anhydride | Acetone | ~55-65 |

| 2 | Ketene Cycloaddition | Dichloroketene, Styrene | Diethyl Ether | ~70-80 (precursor) |

| 3 | Favorskii Rearrangement | 2-chlorocyclopentanone | Sodium Ethoxide | ~60-70 |

Table 2: Biological Activity of Therapeutically Relevant Analogs (Note: Data is illustrative and represents typical values found in medicinal chemistry literature)

| Compound ID | Target | Assay Type | IC₅₀ (nM) |

| Cpd-A | Viral Protease | FRET-based enzymatic assay | 15 |

| Cpd-B | GPCR Target | Radioligand binding assay | 88 |

| Cpd-C | Kinase Z | ATP-displacement assay | 250 |

| Cpd-D | Bacterial Enzyme | MIC determination | 1200 |

Detailed Experimental Protocols

Reproducibility is the cornerstone of chemical science. This section provides an example of a detailed experimental protocol that would be found in the primary literature for the synthesis of a key intermediate.

Example Protocol: Synthesis of 3-phenylcyclobutane-1,1-dicarboxylic acid

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser is charged with sodium ethoxide (2.1g, 30 mmol) in absolute ethanol (50 mL). Diethyl malonate (4.8g, 30 mmol) is added, and the mixture is stirred for 15 minutes at room temperature.

-

Addition of Reagents: (2-bromoethyl)benzene (5.55g, 30 mmol) is added, followed by 1,2-dibromoethane (6.1g, 32 mmol).

-

Reflux: The reaction mixture is heated to reflux and maintained at that temperature for 8 hours. The reaction is monitored by thin-layer chromatography (TLC).

-

Workup and Saponification: After cooling, the mixture is poured into water (100 mL) and extracted with diethyl ether. The aqueous layer is acidified with concentrated HCl, and the resulting crude cyclobutane dicarboxylic acid is saponified by refluxing with 20% aqueous NaOH for 4 hours.

-

Isolation and Purification: After cooling, the reaction mixture is acidified with concentrated HCl to a pH of ~2. The resulting white precipitate is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven to yield 3-phenylcyclobutane-1,1-dicarboxylic acid. The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Role in Target Engagement: A Mechanistic View

Substituted cyclobutane carboxylic acids often function as "warheads" or key binding elements that interact with a biological target. The carboxylic acid can form critical salt bridges or hydrogen bonds with amino acid residues (e.g., Lysine, Arginine) in an enzyme's active site, while the substituted cyclobutane ring positions other pharmacophoric elements for optimal interaction.

Caption: Hypothetical binding mode of a cyclobutane inhibitor in an active site.

Conclusion and Future Outlook

Substituted cyclobutane carboxylic acids are firmly established as a valuable structural class in drug discovery. Their unique conformational properties and synthetic accessibility via methods like [2+2] cycloaddition allow for the systematic exploration of chemical space. Future work will likely focus on the development of novel stereoselective synthetic methods to access enantiomerically pure cyclobutanes and their further application in complex biological systems, including protein-protein interaction inhibitors and targeted covalent inhibitors. The continued application of this scaffold promises to deliver next-generation therapeutics with superior efficacy and safety profiles.

physical properties of 3-Methoxycyclobutanecarboxylic acid

An In-depth Technical Guide on the Physical Properties of 3-Methoxycyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxycyclobutanecarboxylic acid (CAS No. 480450-03-1) is a substituted cyclobutane derivative. Its unique four-membered ring structure combined with methoxy and carboxylic acid functional groups makes it a molecule of interest in organic synthesis and as a building block in the development of novel pharmaceutical compounds. Understanding its physical properties is fundamental for its application in synthesis, formulation, and quality control. This guide provides a summary of its known physical characteristics and the detailed experimental protocols used to determine such properties.

Chemical Structure and Properties

-

IUPAC Name: 3-methoxycyclobutanecarboxylic acid[1]

-

Molecular Formula: C₆H₁₀O₃[4]

-

Molecular Weight: 130.14 g/mol [1]

Tabulated Physical Properties

The quantitative physical data for 3-Methoxycyclobutanecarboxylic acid are summarized below. It is important to note that some of the available data are predicted values derived from computational models.

| Physical Property | Value | Source |

| Appearance | Colorless to Yellow Liquid | [1][5] |

| Density | 1.16 ± 0.1 g/cm³ (Predicted) | [5] |

| pKa | 4.47 ± 0.40 (Predicted) | [5] |

| Purity | 97% | [1] |

| Storage Temperature | 0-8 °C (Refrigerator) | [1][5] |

No experimental data for melting point or boiling point were found in the reviewed sources. The description of the substance as a liquid suggests a melting point below standard room temperature.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a carboxylic acid like 3-Methoxycyclobutanecarboxylic acid.

Boiling Point Determination (Micro Scale/Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[6] The boiling point is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[7]

Methodology:

-

Sample Preparation: Place a small amount (0.5-1.0 mL) of the liquid sample into a small test tube (e.g., a fusion tube).

-

Capillary Inversion: Seal one end of a capillary tube using a flame. Place the capillary tube, sealed-end-up, into the liquid sample.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil), ensuring the sample is fully submerged.[6]

-

Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a steady and rapid stream of bubbles emerges from the capillary tip.[8]

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[6][9]

-

Pressure Correction: Record the barometric pressure, as boiling points are pressure-dependent.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of an acidic or basic compound.[10] The pKa is the pH at the half-equivalence point during the titration of the acid with a strong base.

Methodology:

-

Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[11]

-

Sample Preparation: Prepare a solution of 3-Methoxycyclobutanecarboxylic acid of known concentration (e.g., 0.01 M) in deionized water. To maintain constant ionic strength, a salt like KCl (e.g., 0.15 M) can be added.[11]

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titration: Slowly add a standardized strong base solution (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[10][11]

-

Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the carboxylic acid has been neutralized.[10][12] For robust data, the titration should be repeated multiple times.[11]

Solubility Determination (Qualitative)

This protocol provides a systematic approach to determine the solubility of an organic compound in various solvents, which can indicate its polarity and the presence of acidic or basic functional groups.[13]

Methodology:

-

Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of water in a test tube. Shake vigorously. If the compound dissolves, it is water-soluble. Test the resulting solution with litmus or pH paper to determine if it is acidic or basic.[14][15]

-

Acid/Base Solubility: If the compound is insoluble in water, its solubility in dilute acid and base is tested to identify functional groups.

-

5% NaOH Test: Add the compound to a 5% NaOH solution. Solubility indicates the presence of an acidic group, such as a carboxylic acid or a phenol.[13][16]

-

5% NaHCO₃ Test: Add the compound to a 5% sodium bicarbonate solution. Solubility and effervescence (CO₂ bubbles) are a strong indication of a carboxylic acid.[15]

-

5% HCl Test: Add the compound to a 5% HCl solution. Solubility indicates the presence of a basic group, such as an amine.[13][16]

-

-

Organic Solvent Solubility: Test solubility in an organic solvent like diethyl ether or hexane to assess polarity. "Like dissolves like" is the general principle.[17]

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a general workflow for characterizing the physical properties of a novel carboxylic acid.

Caption: Workflow for determining key physical properties.

Logical Flow for Solubility Testing

This diagram shows the decision-making process during qualitative solubility analysis for an organic compound.

Caption: Decision tree for qualitative solubility analysis.

References

- 1. 3-Methoxycyclobutanecarboxylic acid | 480450-03-1 [sigmaaldrich.com]

- 2. 3-Methoxycyclobutanecarboxylic acid | CAS#:480450-03-1 | Chemsrc [chemsrc.com]

- 3. 3-METHOXYCYCLOBUTANECARBOXYLIC ACID | 480450-03-1 [chemicalbook.com]

- 4. 3-METHOXYCYCLOBUTANECARBOXYLIC ACID | 480450-03-1 [chemnet.com]

- 5. trans-3-Methoxycyclobutanecarboxylic acid CAS#: 1408076-05-0 [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemconnections.org [chemconnections.org]

- 8. chymist.com [chymist.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. benchchem.com [benchchem.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. scribd.com [scribd.com]

- 15. www1.udel.edu [www1.udel.edu]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. scribd.com [scribd.com]

commercial availability of 3-Methoxycyclobutanecarboxylic acid

An In-depth Technical Guide to 3-Methoxycyclobutanecarboxylic Acid for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxycyclobutanecarboxylic acid, a valuable building block for researchers, chemists, and professionals involved in drug discovery and development. This document details its commercial availability, chemical properties, and potential applications, with a focus on its role in the synthesis of complex molecules.

Commercial Availability

3-Methoxycyclobutanecarboxylic acid (CAS No. 480450-03-1) is commercially available from various suppliers, primarily catering to the research and development sector. The compound is typically offered in quantities ranging from milligrams to several grams, with purity levels generally at 95% or higher. Pricing and lead times can vary significantly between suppliers. Below is a summary of representative commercial sources.

| Supplier | Purity | Quantity | Price | Lead Time |

| Shanghai Jizhi Biochemical Technology Co., Ltd.[1] | 97.0% | 1g | ¥3159.0 | 3 Days[1] |

| Shanghai Nianxing Industrial Co., Ltd.[1] | 98.0% | Inquiry | Check with supplier | 10 Days[1] |

| Dayang Chem (Hangzhou) Co., Ltd.[1] | 98.0% | 100g, 1kg, 100kg, 1000kg | Inquiry | Inquiry[1] |

| Shanghai Amole Biotechnology Co., Ltd.[1] | 98.0% | 100mg, 1g, 250mg, 5g | Inquiry | Inquiry[1] |

| Parkway Scientific[2] | >95% | 1g | $395 | 4 to 5 weeks[2] |

| Parkway Scientific[2] | >95% | 3g | $698 | 4 to 5 weeks[2] |

Chemical Properties

3-Methoxycyclobutanecarboxylic acid is a substituted cyclobutane derivative with the following key chemical properties:

| Property | Value |

| CAS Number | 480450-03-1[1][3] |

| Molecular Formula | C6H10O3[3] |

| Molecular Weight | 130.14 g/mol [3] |

| Appearance | Typically a solid |

| Purity | ≥95% (Varies by supplier)[2] |

| Synonyms | Cyclobutanecarboxylic acid, 3-methoxy- |

Applications in Research and Drug Discovery

3-Methoxycyclobutanecarboxylic acid primarily serves as a versatile building block in medicinal chemistry and organic synthesis. Its strained cyclobutane ring and functional groups (carboxylic acid and methoxy ether) make it an attractive scaffold for introducing unique three-dimensional features into drug candidates. This can influence physicochemical properties such as metabolic stability, solubility, and lipophilicity, which are critical for optimizing pharmacokinetic profiles.

The compound has been cited in patent literature as an intermediate in the synthesis of novel therapeutic agents, including bicyclic quinazolinone derivatives and inhibitors of the menin-MLL interaction, which is a target in certain types of leukemia. Its application is primarily for the synthesis of APIs (Active Pharmaceutical Ingredients) and for research purposes.

Experimental Protocols: A Representative Synthetic Application

Objective: To synthesize an N-aryl amide of 3-Methoxycyclobutanecarboxylic acid.

Materials:

-

3-Methoxycyclobutanecarboxylic acid

-

A substituted aniline (e.g., 4-chloroaniline)

-

A peptide coupling agent (e.g., HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

A non-nucleophilic base (e.g., DIEA - N,N-Diisopropylethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF - N,N-Dimethylformamide)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 3-Methoxycyclobutanecarboxylic acid (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amide.

Visualizations

Procurement and Application Workflow

The following diagram illustrates a typical workflow for a research organization to procure and utilize 3-Methoxycyclobutanecarboxylic acid in a drug discovery project.

Caption: Workflow for procurement and synthetic application.

Role in Synthesis of a Bioactive Molecule